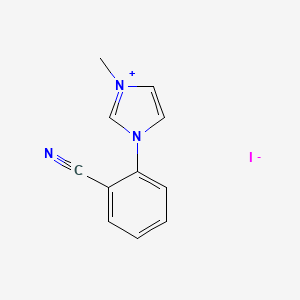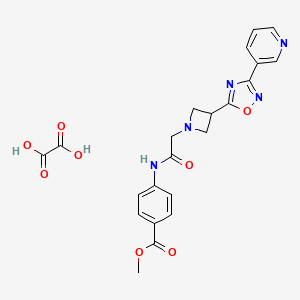
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide, also known as CPMI, is an organic compound with a unique chemical structure. It is composed of a substituted imidazolium ring, with a phenyl group attached to the nitrogen atom, and an iodine atom attached to the carbon atom. CPMI is an important research chemical, as it is used in a variety of scientific applications. It has been used in the synthesis of other compounds, as well as in the study of its mechanism of action and biochemical and physiological effects. In
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
One significant application of imidazolium iodide derivatives is in the fabrication of dye-sensitized solar cells (DSSCs). These compounds serve as iodide sources or components of the electrolyte, contributing to the overall efficiency of the solar cells. For instance, imidazolium iodide derivatives have been used in conjunction with polymerized ionic liquids and graft copolymer-directed mesoporous films to achieve impressive conversion efficiencies. This highlights the role of these compounds in enhancing electron lifetime and reducing interfacial resistance within the cell architecture (Wenjun Wu et al., 2013); (Won Seok Chi et al., 2011).
Electron Transfer and Ligand Behavior
Imidazolium iodides have also been explored for their electron transfer capabilities and as ligands in complex formation. Their structure enables twisted internal charge transfer (TICT) states, facilitating the synthesis of novel complexes with potential applications in molecular electronics and photovoltaics. Such properties are instrumental in developing molecular switches and understanding charge transfer mechanisms across different molecular frameworks (A. Hatzidimitriou et al., 1996).
Catalysis and Organic Synthesis
Further, these compounds find applications in catalysis and organic synthesis. Imidazolium iodide derivatives have been employed as precursors for the synthesis of N-heterocyclic carbene (NHC) complexes, which are valuable catalysts in various chemical reactions. Their unique structural attributes allow for the exploration of transphobia effects in heteroleptic NHC cycloplatinated complexes, contributing to the development of more efficient catalytic systems (S. Fuertes et al., 2015).
Photophysical Studies
The photophysical properties of imidazolium iodide derivatives are another area of interest. These compounds are studied for their luminescence and electron transfer properties, which are critical for applications in light-emitting devices and sensors. The ability to manipulate the photophysical outcomes through structural modifications of imidazolium iodides opens up new avenues for designing advanced materials with tailored properties for specific applications (P. Dubey et al., 2017).
Mechanism of Action
Target of Action
“1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide” is an imidazole derivative. Imidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interacting with enzymes or receptors in the body, while others might interact with DNA or other cellular components
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict which biochemical pathways it might affect.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)benzonitrile;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3.HI/c1-13-6-7-14(9-13)11-5-3-2-4-10(11)8-12;/h2-7,9H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOVPHZBYQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=CC=CC=C2C#N.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2551427.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)
![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)
![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)
![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)

![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

